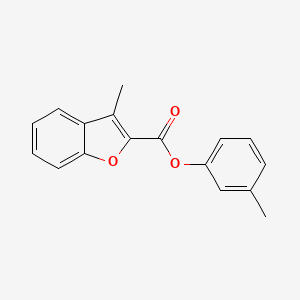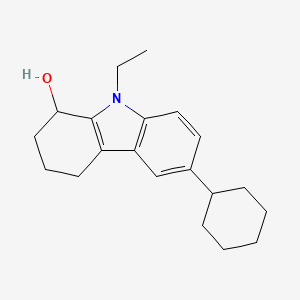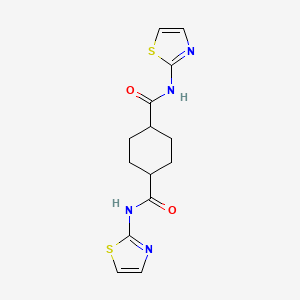![molecular formula C14H22ClNO2 B4892061 2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol](/img/structure/B4892061.png)
2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as carvedilol, which is a beta-blocker medication used to treat heart failure and hypertension. However,
作用機序
2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol acts as a beta-blocker by blocking the beta-adrenergic receptors in the body. This action reduces the effects of the stress hormone adrenaline, which is responsible for increasing heart rate and blood pressure. By blocking these receptors, 2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol can reduce heart rate and blood pressure, which can be beneficial in the treatment of heart failure and hypertension.
Biochemical and Physiological Effects:
2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol has several biochemical and physiological effects. It can reduce heart rate, blood pressure, and cardiac output. It can also reduce the release of renin from the kidneys, which is responsible for increasing blood pressure. Additionally, 2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol can reduce the production of reactive oxygen species, which can cause oxidative stress and damage to cells.
実験室実験の利点と制限
One of the significant advantages of using 2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol in lab experiments is its specificity for the beta-adrenergic receptor signaling pathway. This specificity allows researchers to study the effects of this pathway on various physiological processes. However, one of the limitations of using 2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol is its potential off-target effects. These effects can be minimized by using appropriate controls and experimental design.
将来の方向性
There are several future directions for the use of 2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol in scientific research. One of the most significant is its potential use in the treatment of heart failure and hypertension. Additionally, 2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol can be used to study the effects of the beta-adrenergic receptor signaling pathway on other physiological processes, such as glucose metabolism and immune function. Furthermore, the use of 2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol in combination with other drugs may provide new therapeutic options for various diseases.
Conclusion:
In conclusion, 2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol is a chemical compound that has significant potential applications in scientific research. Its specificity for the beta-adrenergic receptor signaling pathway makes it a valuable tool for studying various physiological processes. The biochemical and physiological effects of 2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol make it a potential therapeutic option for heart failure and hypertension. However, further research is needed to fully understand its potential applications and limitations.
合成法
2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol can be synthesized using several methods. One of the most common methods is the reaction of 4-(4-chloro-3,5-dimethylphenoxy)butylamine with ethylene oxide. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide or potassium hydroxide, and under controlled conditions of temperature and pressure.
科学的研究の応用
2-{[4-(4-chloro-3,5-dimethylphenoxy)butyl]amino}ethanol has been extensively studied for its potential applications in scientific research. One of the most significant applications is its use as a tool to study the beta-adrenergic receptor signaling pathway. This pathway plays a crucial role in the regulation of heart function, blood pressure, and other physiological processes.
特性
IUPAC Name |
2-[4-(4-chloro-3,5-dimethylphenoxy)butylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2/c1-11-9-13(10-12(2)14(11)15)18-8-4-3-5-16-6-7-17/h9-10,16-17H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWCTUUGFUYRIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCCCNCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Chloro-3,5-dimethylphenoxy)butylamino]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(cyanomethyl)thio]-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4891985.png)
![2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4891993.png)

![N-({[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4892010.png)
![N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine](/img/structure/B4892027.png)
![5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxybenzoic acid](/img/structure/B4892037.png)

![N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4892049.png)
![1-[(4-butylphenyl)sulfonyl]-4-(cyclopropylcarbonyl)piperazine](/img/structure/B4892053.png)
![N-[(4-chlorophenoxy)acetyl]alanine](/img/structure/B4892064.png)

![(1,3-benzodioxol-5-ylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4892073.png)
![ethyl 2-(2-{[(3-methyl-5-propyl-1-benzofuran-2-yl)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B4892081.png)
![(4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenyl)dimethylamine](/img/structure/B4892087.png)